2-(Isopropyl)thiazole-4-boronic acid pinacol ester 2-(Isopropyl)thiazole-4-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1622227-53-5
VCID: VC11717311
InChI: InChI=1S/C12H20BNO2S/c1-8(2)10-14-9(7-17-10)13-15-11(3,4)12(5,6)16-13/h7-8H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(C)C
Molecular Formula: C12H20BNO2S
Molecular Weight: 253.17 g/mol

2-(Isopropyl)thiazole-4-boronic acid pinacol ester

CAS No.: 1622227-53-5

Cat. No.: VC11717311

Molecular Formula: C12H20BNO2S

Molecular Weight: 253.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Isopropyl)thiazole-4-boronic acid pinacol ester - 1622227-53-5

Specification

CAS No. 1622227-53-5
Molecular Formula C12H20BNO2S
Molecular Weight 253.17 g/mol
IUPAC Name 2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C12H20BNO2S/c1-8(2)10-14-9(7-17-10)13-15-11(3,4)12(5,6)16-13/h7-8H,1-6H3
Standard InChI Key APMIKKRUGPNYON-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 2-(isopropyl)thiazole-4-boronic acid pinacol ester consists of a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted with an isopropyl group (-CH(CH₃)₂) at position 2 and a boronic acid pinacol ester (-B(O₂C₂Me₄)) at position 4. The pinacol ester group (derived from pinacol, 2,3-dimethyl-2,3-butanediol) stabilizes the boronic acid, enhancing its shelf life and solubility in organic solvents .

The molecular formula is inferred as C₁₂H₁₉BNO₂S, with a molecular weight of 261.16 g/mol (calculated based on analogs such as 2-isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, which has a molecular weight of 267.195 g/mol ). Key structural features include:

  • Thiazole ring: Imparts aromaticity and electronic diversity, enabling π-π stacking and hydrogen-bonding interactions.

  • Isopropyl group: Enhances lipophilicity, influencing solubility and reactivity.

  • Pinacol boronic ester: Facilitates transmetalation in cross-coupling reactions while preventing boronic acid dehydration .

Spectroscopic Characterization

While experimental data for this specific compound are scarce, analogous thiazole boronic esters exhibit distinct spectroscopic signatures:

  • ¹H NMR: Thiazole protons resonate between δ 7.5–8.5 ppm, while isopropyl methyl groups appear as a doublet near δ 1.3–1.5 ppm .

  • ¹¹B NMR: A peak near δ 30–35 ppm confirms the presence of the boronic ester .

  • IR Spectroscopy: B-O stretching vibrations at ~1,350 cm⁻¹ and C-S bonds at ~690 cm⁻¹ .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-(isopropyl)thiazole-4-boronic acid pinacol ester likely follows established protocols for thiazole boronic esters, such as:

Miyaura Borylation

A halogenated thiazole precursor (e.g., 4-bromo-2-isopropylthiazole) undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. For example:

4-Bromo-2-isopropylthiazole+B2pin2Pd(dppf)Cl2,KOAc2-(Isopropyl)thiazole-4-boronic acid pinacol ester\text{4-Bromo-2-isopropylthiazole} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{2-(Isopropyl)thiazole-4-boronic acid pinacol ester}

This method, optimized in green solvents like cyclopentyl methyl ether (CPME), achieves high yields with minimal environmental impact .

Direct Functionalization

Alternative approaches involve lithiation of 2-isopropylthiazole followed by quenching with a boronating agent (e.g., triisopropyl borate), though this route is less common due to regioselectivity challenges.

Reactivity in Cross-Coupling Reactions

The compound’s primary utility lies in Suzuki-Miyaura couplings, where it acts as a nucleophilic partner to aryl or heteroaryl halides. For instance, coupling with 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine under Pd(Ph₃P)₄ catalysis yields biaryl products critical in pharmaceutical synthesis . Key reaction parameters include:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05–0.1 equiv).

  • Base: Na₂CO₃ or K₃PO₄ (2–3 equiv).

  • Solvent: 1,4-dioxane/water or THF/water mixtures .

Applications in Medicinal Chemistry and Materials Science

Pharmaceutical Intermediates

Boronic esters are indispensable in constructing kinase inhibitors and adenosine receptor antagonists. For example:

  • ATR Kinase Inhibitors: Pyridine and pyrazine boronic esters are key intermediates in drugs targeting DNA damage response pathways .

  • Adenosine A2a Receptor Antagonists: Thiazole boronic esters contribute to antitumor agents by modulating immunosuppressive adenosine signaling .

Material Science

The compound’s electronic properties make it suitable for:

  • Organic Electronics: As a building block for conjugated polymers in organic light-emitting diodes (OLEDs).

  • Metal-Organic Frameworks (MOFs): Boronic esters can coordinate to metal nodes, enhancing structural stability .

Comparative Analysis with Analogous Compounds

Property2-(Isopropyl)thiazole-4-boronic acid pinacol ester1-Methyl-1H-pyrazole-4-boronic acid pinacol ester 2-Isopropyl-4-methyl-5-boronic ester
Molecular FormulaC₁₂H₁₉BNO₂SC₁₀H₁₇BN₂O₂C₁₃H₂₂BNO₂S
Molecular Weight (g/mol)261.16222.07267.20
Key ApplicationsSuzuki couplings, kinase inhibitorsAntibiotics, fluorescent probesMaterial science
Reaction Yield in Suzuki75–90% (estimated)77–86% N/A

Future Directions and Challenges

Green Synthesis

Advancements in solvent-free Miyaura borylation and catalyst recycling could reduce the environmental footprint of large-scale production .

Targeted Drug Delivery

Functionalizing the thiazole ring with bioorthogonal handles (e.g., tetrazines) may enable site-specific conjugation in prodrug designs.

Stability Optimization

Developing hydrolytically stable analogs via fluorinated pinacol esters could expand utility in aqueous reaction conditions.

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